molecular formula C23H29NO2 B14210965 Methyl 4,8-dicyclohexylquinoline-2-carboxylate CAS No. 753487-62-6

Methyl 4,8-dicyclohexylquinoline-2-carboxylate

Cat. No.: B14210965
CAS No.: 753487-62-6
M. Wt: 351.5 g/mol
InChI Key: SBYLOYPFWWDWCQ-UHFFFAOYSA-N
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Description

Methyl 4,8-dicyclohexylquinoline-2-carboxylate is a quinoline derivative known for its unique chemical structure and potential applications in various fields. This compound features a quinoline core substituted with two cyclohexyl groups at positions 4 and 8, and a methyl ester group at position 2. The presence of these substituents imparts distinct chemical and physical properties to the molecule, making it a subject of interest in synthetic organic chemistry and medicinal research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,8-dicyclohexylquinoline-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4,8-dicyclohexylquinoline-2-carboxylic acid with methanol in the presence of a strong acid catalyst can yield the desired ester. The reaction conditions often involve refluxing the mixture to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are increasingly being adopted to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,8-dicyclohexylquinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline-2-carboxylic acid derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

    Oxidation: Quinoline-2-carboxylic acid derivatives.

    Reduction: Methyl 4,8-dicyclohexylquinoline-2-methanol.

    Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

Methyl 4,8-dicyclohexylquinoline-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4,8-dicyclohexylquinoline-2-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting cellular pathways and functions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4,8-dichloroquinoline-2-carboxylate: Similar structure but with chlorine substituents instead of cyclohexyl groups.

    Methyl 4,8-dimethylquinoline-2-carboxylate: Features methyl groups instead of cyclohexyl groups.

Uniqueness

Methyl 4,8-dicyclohexylquinoline-2-carboxylate is unique due to the presence of bulky cyclohexyl groups, which can influence its steric and electronic properties. This uniqueness can result in distinct biological activities and chemical reactivity compared to its analogs.

Properties

CAS No.

753487-62-6

Molecular Formula

C23H29NO2

Molecular Weight

351.5 g/mol

IUPAC Name

methyl 4,8-dicyclohexylquinoline-2-carboxylate

InChI

InChI=1S/C23H29NO2/c1-26-23(25)21-15-20(17-11-6-3-7-12-17)19-14-8-13-18(22(19)24-21)16-9-4-2-5-10-16/h8,13-17H,2-7,9-12H2,1H3

InChI Key

SBYLOYPFWWDWCQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=C(C=CC=C2C3CCCCC3)C(=C1)C4CCCCC4

Origin of Product

United States

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